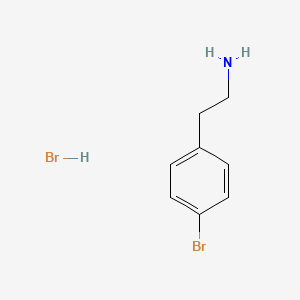

![molecular formula C7H5N5O2S2 B1273682 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 499771-19-6](/img/structure/B1273682.png)

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

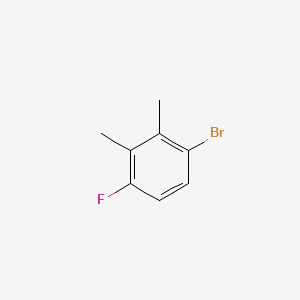

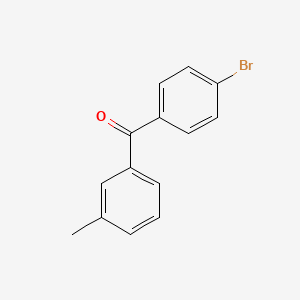

The compound 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazol-2-amine, which is a core structure for various synthesized compounds with potential biological activities. The presence of a nitropyridinyl group and a thiadiazole ring suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol-2-amine derivatives typically involves the cyclocondensation of thiadiazol amines with halobenzoyl chlorides or similar electrophilic compounds. For instance, the synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives has been achieved by reacting 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides, which contain electron-withdrawing substituents . This suggests that the synthesis of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine could similarly involve a nucleophilic substitution reaction where the nitropyridinyl group is introduced to the thiadiazole core.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amine derivatives is characterized by a thiadiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This ring system is known to confer rigidity to the molecule and can participate in hydrogen bonding, which may affect the compound's biological activity. The nitropyridinyl group attached to the thiadiazole ring is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds containing the 1,3,4-thiadiazol-2-amine moiety can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. The presence of electron-withdrawing groups, such as the nitro group in the nitropyridinyl substituent, can activate the thiadiazole ring towards nucleophilic attack. This reactivity can be exploited to introduce additional functional groups or to form more complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine would be influenced by the presence of both the nitropyridinyl and thiadiazole groups. These structural features can impact the compound's solubility, melting point, and stability. The nitro group is known to be a strong electron-withdrawing group, which could affect the acidity of the molecule and its solubility in polar solvents. The thiadiazole ring could contribute to the compound's stability and its potential to form crystals, which is important for the characterization and formulation of the compound .

科学研究应用

Ligand Applications in Crystal Engineering

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine and related compounds have been found to play a crucial role in the crystal engineering of organometallic materials. Specifically, their coordination behavior with transition metal ions has been a subject of interest. For instance, allyl derivatives of 1,3,4-thiadiazoles have been studied for their potential to form crystalline copper(I) π-complexes. These complexes exhibit diverse structural forms and have been characterized using techniques like single-crystal X-ray diffraction and IR spectroscopy. The flexibility of these complexes allows for variations in metal-coordination environments, contributing to their suitability for crystal engineering applications (Ardan et al., 2017).

Synthesis of Heterocyclic Compounds

The 1,3,4-thiadiazol-2-amine scaffold, which shares structural similarities with 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine, has been utilized in the synthesis of various heterocyclic compounds. These synthesized compounds have shown potential for applications in different scientific domains, such as medicinal chemistry and materials science. For instance, new nitro and sulfonamide derivatives of thiadiazoloquinazolinones have been synthesized, showcasing the versatility of the thiadiazole scaffold in creating a wide range of chemical entities (Shlenev et al., 2017).

Potential Antileishmanial Activity

Compounds structurally related to 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine have been investigated for their antileishmanial activity. A series of 5-nitroheteroaryl thiadiazoles with acyclic amines attached to the thiadiazole ring were evaluated against Leishmania major. Some derivatives, particularly those with hydroxypropylamino and methoxypropylamino substituents, exhibited significant selectivity and activity, indicating the potential of the thiadiazole scaffold in developing antileishmanial agents (Tahghighi et al., 2013).

属性

IUPAC Name |

5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXLANAMYDYSCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384443 |

Source

|

| Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

CAS RN |

499771-19-6 |

Source

|

| Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

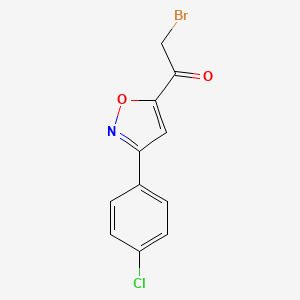

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)